

# An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ledol

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## Compound of Interest

Compound Name: (+)-Ledol

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## Abstract

**(+)-Ledol**, a sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, notably from the *Rhododendron* genus. It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Ledol**, complete with detailed experimental protocols and structured data presentation to support further research and development.

## Chemical Identity

Identifier	Value
IUPAC Name	(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[1]
Molecular Formula	C <sub>15</sub> H <sub>26</sub> O[1][2]
Molecular Weight	222.37 g/mol [1][2]
CAS Number	577-27-5[1]
Synonyms	(+)-Ledol, Ledum camphor, d-Ledol[1][3]



## Physical Properties

The physical characteristics of **(+)-Ledol** are crucial for its isolation, purification, and formulation.

Property	Value	Source (Experimental/Computed)
Appearance	Colorless crystals[2]	Experimental
Melting Point	104-105 °C[3][4]	Experimental
Boiling Point	292-294 °C at 760 mmHg[3][4]	Experimental
Optical Rotation	$[\alpha]_{D^{20}} +28^{\circ}$ (c=10 in chloroform)[3]	Experimental
Solubility	Insoluble in water; Soluble in alcohol and other organic solvents.[2][3] Soluble in DMF ( $\geq 50$ mg/mL) and DMSO (12.5 mg/mL with ultrasonic and warming to 60°C).[5]	Experimental
Vapor Pressure	0.000177 mmHg @ 25.00 °C	Computed[4]
XLogP3	3.7	Computed[1]

## Chemical Properties and Reactivity

**(+)-Ledol** is a tricyclic sesquiterpene alcohol. Its chemical reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring. It is known to undergo sublimation, even below its melting point.[3] The stability of **(+)-Ledol** in stock solutions is reported to be 6 months at -80°C and 1 month at -20°C.[5]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **(+)-Ledol**.



Technique	Key Features
$^1\text{H}$ NMR	The proton NMR spectrum is complex due to the rigid tricyclic structure. Characteristic signals for the methyl groups and the proton attached to the hydroxyl-bearing carbon are key identifiers. [6][7]
$^{13}\text{C}$ NMR	The carbon NMR spectrum shows 15 distinct signals corresponding to the carbon skeleton of the sesquiterpene.[1]
Mass Spectrometry (MS)	The mass spectrum provides the molecular weight and fragmentation pattern, which is characteristic of the aromadendrane skeleton.[1][2]
Infrared (IR) Spectroscopy	The IR spectrum exhibits a prominent broad absorption band in the region of 3200-3600 $\text{cm}^{-1}$ , characteristic of the O-H stretching vibration of the hydroxyl group, confirming its classification as an alcohol.[2]

## Experimental Protocols

### Determination of Melting Point

Objective: To determine the temperature range over which **(+)-Ledol** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **(+)-Ledol** is packed into a capillary tube to a height of 2-3 mm.[8]
- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.[8][9]
- Procedure:



- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[\[10\]](#)
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[\[8\]](#)
- Result: The melting point is reported as the range between T1 and T2.

## Measurement of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of **(+)-Ledol**, which is an indication of its chirality.

Methodology:

- Sample Preparation: A solution of **(+)-Ledol** is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 10 g/100 mL).[\[3\]](#)
- Apparatus: A polarimeter is used for this measurement.[\[11\]](#)
- Procedure:
  - The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.
  - The tube is placed in the polarimeter.
  - The observed rotation ( $\alpha$ ) is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and a controlled temperature (e.g., 20°C).[\[11\]](#)
- Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (c \times l)$  where  $\alpha$  is the observed rotation,  $c$  is the concentration in g/mL, and  $l$  is the path length of the polarimeter tube in decimeters.[\[12\]](#)

## Infrared (IR) Spectroscopy



Objective: To identify the functional groups present in **(+)-Ledol**.

Methodology (KBr Pellet Method):

- Sample Preparation: Approximately 1-2 mg of **(+)-Ledol** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[\[4\]](#)
- Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[4\]](#)
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a sample containing **(+)-Ledol**, often within a complex mixture like an essential oil.

Methodology:

- Sample Preparation: The sample containing **(+)-Ledol** is diluted in a suitable volatile solvent (e.g., methanol).[\[13\]](#)
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Parameters:
  - Column: A non-polar capillary column (e.g., HP-5MS).[\[13\]](#)
  - Carrier Gas: Helium.[\[13\]](#)
  - Injection Mode: Split.
  - Temperature Program: An initial temperature is held for a few minutes, then ramped up to a final temperature to ensure separation of all components.[\[13\]](#)
- MS Parameters:
  - Ionization: Electron Ionization (EI).



- Mass Range: A suitable mass range is scanned to detect the parent ion and fragment ions of **(+)-Ledol**.[\[13\]](#)
- Data Analysis: The retention time from the gas chromatogram and the mass spectrum are compared to reference data for identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **(+)-Ledol**.

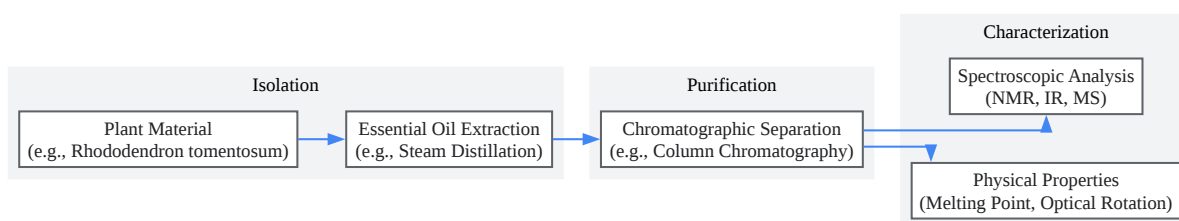
Methodology:

- Sample Preparation: 5-25 mg of **(+)-Ledol** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.[\[14\]](#) The solution should be free of any particulate matter.
- Instrumentation: A high-field NMR spectrometer.
- Analysis: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity and stereochemistry of the molecule.

## Biological Activity and Potential Mechanisms

**(+)-Ledol** has been reported to exhibit several biological activities. One of the notable mechanisms is the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid.[\[13\]](#)

## Workflow for Experimental Analysis of (+)-Ledol

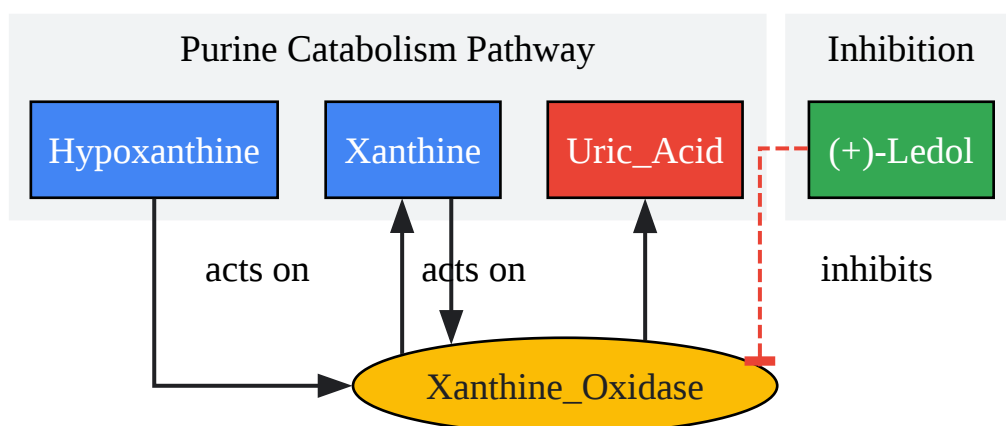




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Caption: Workflow for the isolation and characterization of **(+)-Ledol**.

## Logical Diagram of Xanthine Oxidase Inhibition



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Caption: Inhibition of Xanthine Oxidase by **(+)-Ledol**.

## Conclusion

This technical guide has summarized the key physical and chemical properties of **(+)-Ledol**, providing a foundation for its further investigation. The detailed experimental protocols offer a practical resource for researchers. The diverse biological activities of **(+)-Ledol**, particularly its role as a xanthine oxidase inhibitor, highlight its potential for development in the pharmaceutical and nutraceutical industries. Future research should focus on elucidating the detailed mechanisms of its other biological effects and exploring its therapeutic applications.

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